molecular formula C10H10NNaO8S2 B7815046 sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate

Cat. No.: B7815046
M. Wt: 359.3 g/mol
InChI Key: YYIGOAMEITZADH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate is a chemical compound with the molecular formula C10H10NNaO7S2. It is commonly used as an intermediate in the dye industry and has applications in various scientific research fields .

Properties

IUPAC Name

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIGOAMEITZADH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate involves several steps:

Chemical Reactions Analysis

Sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate undergoes various chemical reactions:

Common reagents used in these reactions include sulfuric acid, nitric acid, iron powder, and ammonium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate involves its interaction with various molecular targets and pathways. It can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can then participate in various catalytic and biochemical processes .

Comparison with Similar Compounds

Sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.